3-Amino-6-cyclohexylpyrazine-2-carboxylic acid
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Overview
Description
3-Amino-6-cyclohexylpyrazine-2-carboxylic acid is a compound belonging to the pyrazine family Pyrazines are known for their diverse biological activities and are often used as building blocks in pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-cyclohexylpyrazine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with 2,3-dichloropyrazine in the presence of a base, followed by hydrolysis to yield the desired product. The reaction conditions often include:
Temperature: Moderate to high temperatures (80-120°C)
Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Catalysts: Bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-cyclohexylpyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazine derivatives depending on the reagent used.
Scientific Research Applications
3-Amino-6-cyclohexylpyrazine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-6-cyclohexylpyrazine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include:
Enzyme inhibition: Binding to the active site of enzymes, preventing substrate binding.
Signal transduction: Modulating signaling pathways that control cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
- 3-Aminopyrazine-2-carboxylic acid
- 6-Cyclohexylpyrazine-2-carboxylic acid
- 3-Amino-5-cyclohexylpyrazine-2-carboxylic acid
Comparison
Compared to its similar compounds, 3-Amino-6-cyclohexylpyrazine-2-carboxylic acid is unique due to the presence of both an amino group and a cyclohexyl group on the pyrazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H15N3O2 |
---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
3-amino-6-cyclohexylpyrazine-2-carboxylic acid |
InChI |
InChI=1S/C11H15N3O2/c12-10-9(11(15)16)14-8(6-13-10)7-4-2-1-3-5-7/h6-7H,1-5H2,(H2,12,13)(H,15,16) |
InChI Key |
ZLJYCWQYAUNOMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CN=C(C(=N2)C(=O)O)N |
Origin of Product |
United States |
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